3-Acetamido-4-fluorobenzoic acid
Overview
Description
3-Acetamido-4-fluorobenzoic acid is an organic compound with the molecular formula C9H8FNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an acetamido group (-NHCOCH3) and the hydrogen atom at the 4-position is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4-fluorobenzoic acid typically involves the acylation of 4-fluoroaniline with acetic anhydride, followed by oxidation. The general reaction scheme is as follows:
Acylation: 4-Fluoroaniline reacts with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 3-amino-4-fluorobenzoic acid.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
3-Acetamido-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetamido-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The acetamido group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
3-Acetamido-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-Acetamido-4-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
3-Acetamido-4-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 3-Acetamido-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous .
Properties
IUPAC Name |
3-acetamido-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLGFCKUDWAJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-37-6 | |
Record name | 3-acetamido-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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